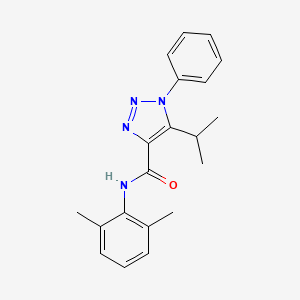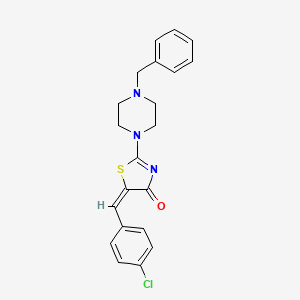
2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one
説明
2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one, also known as BCT-1, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BCT-1 is a thiazole derivative that has been synthesized through a multistep process.
作用機序
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. By inhibiting this pathway, 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one can induce apoptosis and inhibit cell growth. 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential use in the treatment of neurodegenerative diseases, where it has been shown to have neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is that it has been synthesized through a multistep process that has been optimized to increase yield and purity. This makes it easier to obtain pure 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one for use in experiments. However, one limitation of using 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further study its mechanism of action and identify the specific targets that it interacts with. This will help to design more targeted therapies for cancer and neurodegenerative diseases. Another direction is to study the pharmacokinetics of 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one and its potential toxicity in vivo. This will help to determine its potential use as a therapeutic agent in humans. Finally, 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one could be modified to improve its potency and selectivity, which could lead to the development of more effective therapies.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has anti-cancer properties and can induce apoptosis in cancer cells. 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-18-8-6-16(7-9-18)14-19-20(26)23-21(27-19)25-12-10-24(11-13-25)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJZXBZJZYMUBX-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674663.png)
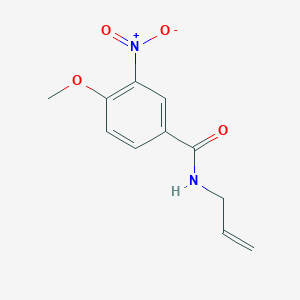
![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4674680.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4674687.png)
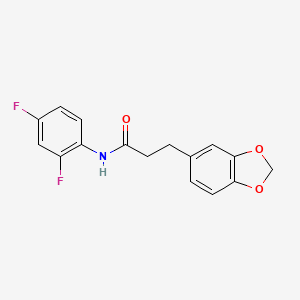
![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
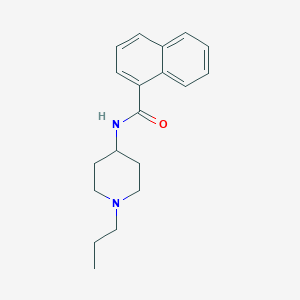
![N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
